Triethoxy(naphthalen-1-yl)silane

Description

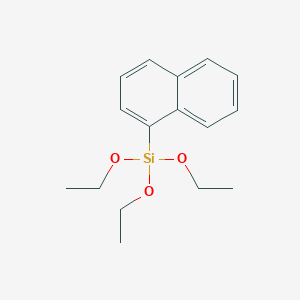

Triethoxy(naphthalen-1-yl)silane (CAS: 17938-06-6, molecular formula: C₁₆H₂₂O₃Si, molecular weight: 290.43 g/mol) is an organosilicon compound characterized by a naphthalene moiety attached to a silicon atom with three ethoxy groups. It is widely utilized in organic synthesis, particularly in cross-coupling reactions such as the Hiyama coupling, where it acts as a silicon-based electrophile . Its aromatic structure enhances stability and reactivity in catalytic systems compared to aliphatic silanes. The compound is synthesized via Grignard reactions involving 1-bromonaphthalene and triethoxysilane precursors under anhydrous conditions, as detailed in Table 1 .

Properties

IUPAC Name |

triethoxy(naphthalen-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEYUFMTCHLQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CC2=CC=CC=C21)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400863 | |

| Record name | triethoxy(naphthalen-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17938-06-6 | |

| Record name | triethoxy(naphthalen-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17938-06-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of triethoxy(naphthalen-1-yl)silane typically involves the reaction of 1-bromoethane with naphthyltrimethylsilyl ether. The process is carried out under an inert atmosphere to prevent unwanted reactions. The reaction mixture is continuously stirred and heated to maintain the appropriate reaction temperature. After the reaction is complete, the by-products and solvents are removed by distillation under reduced pressure to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Triethoxy(naphthalen-1-yl)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water or moisture, it hydrolyzes to form silanols.

Condensation: The silanols formed can further condense to form siloxane bonds.

Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water or moisture.

Condensation: Catalysts such as acids or bases.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Silanols: Formed during hydrolysis.

Siloxanes: Formed during condensation.

Substituted Silanes: Formed during substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

Triethoxy(naphthalen-1-yl)silane features a naphthalene moiety attached to a silicon atom through three ethoxy groups. Its CAS Number is 17938-06-6, and it has a molecular weight of 290.43 g/mol. The presence of the naphthalene group enhances the compound's reactivity and solubility compared to other silanes.

Applications in Organic Synthesis

1. Coupling Agent:

this compound acts as a coupling agent in various organic reactions. It can facilitate the formation of covalent bonds between different organic substrates, making it valuable for synthesizing complex molecules. For instance, it has been utilized in reactions involving halogenated compounds to form biaryl systems.

2. Precursor for Functionalization:

The naphthyl group can be selectively removed through chemical reactions, allowing for further functionalization. This property is beneficial in designing new organic compounds with specific functionalities tailored for applications in pharmaceuticals or materials science.

Applications in Materials Science

1. Surface Modification:

this compound can modify surfaces such as glass, metals, and polymers. The ethoxy groups react with hydroxyl groups on these surfaces, forming strong covalent bonds that anchor the naphthyl group. This modification can introduce desirable properties such as:

- Hydrophobicity : Enhancing water repellency on glass surfaces.

- Adhesion Improvement : Increasing bonding strength between layers in composite materials.

2. Crosslinking Agent:

In polymer chemistry, this compound serves as a crosslinking agent that enhances the mechanical properties and thermal stability of polymer networks. The condensation reactions between ethoxy groups lead to covalent linkages that improve the overall performance of polymeric materials.

Case Studies

Case Study 1: Water-repellent Coatings

Research has demonstrated the effectiveness of this compound in creating water-repellent coatings for glass surfaces. The study showed that treated surfaces exhibited significantly lower water contact angles compared to untreated surfaces, indicating enhanced hydrophobic properties.

Case Study 2: Polymer Enhancement

In a study focusing on silicone-based polymers, this compound was incorporated into the polymer matrix. The results indicated improved tensile strength and flexibility compared to control samples without the silane modification.

Mechanism of Action

The mechanism of action of triethoxy(naphthalen-1-yl)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. These reactions are facilitated by the presence of water or moisture and can be catalyzed by acids or bases. The siloxane bonds formed are responsible for the compound’s ability to modify surfaces and act as a crosslinking agent[5][5].

Comparison with Similar Compounds

Substituent Effects: Alkoxy Groups vs. Aromatic Moieties

- Methoxy vs. Ethoxy Substituents :

Methoxy analogues (e.g., Trimethoxy(naphthalen-1-yl)silane) exhibit faster hydrolysis due to the smaller size and higher electrophilicity of methoxy groups. However, ethoxy derivatives like Triethoxy(naphthalen-1-yl)silane offer better stability in aqueous environments, making them preferable for applications requiring prolonged shelf life . - Naphthyl vs. Phenyl Substituents :

Triethoxy(phenylethynyl)silane (CAS varies) demonstrates lower π-π stacking capability compared to the naphthyl variant, reducing its efficacy in reactions requiring aromatic interactions. The extended conjugation in the naphthalene ring enhances electron delocalization, improving catalytic activity in palladium-mediated cross-couplings .

Table 2. Key Properties of this compound and Analogues

Reactivity in Catalytic Systems

- Hiyama Cross-Coupling :

this compound achieves higher yields (59–89% in optimized conditions) in Hiyama reactions compared to aliphatic silanes like Triethoxy(hex-1-yn-1-yl)silane, which require longer reaction times due to lower electrophilicity . The SynAsk tool predicts its compatibility with 5-bromobenzothiazole, generating biphenyl derivatives efficiently . - Hydrosilylation : In contrast, aliphatic silanes such as Triethoxy(7-methyl-3-methyleneoct-6-en-1-yl)silane (synthesized via Pt-catalyzed hydrosilylation) are more effective in forming Si–C bonds with alkenes, highlighting the trade-off between aromatic stability and aliphatic flexibility .

Biological Activity

Triethoxy(naphthalen-1-yl)silane, with the molecular formula and CAS number 17938-06-6, is an organosilicon compound notable for its diverse applications in organic synthesis and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a naphthalene moiety substituted with three ethoxy groups attached to a silicon atom. This structure enhances its solubility in organic solvents while rendering it practically insoluble in water. The compound is typically a yellow to light brown liquid that is flammable and stable in air, although it can hydrolyze in the presence of moisture.

Target of Action : this compound primarily acts as a reagent and catalyst in organic synthesis, particularly through a process known as silylation. This involves the formation of covalent bonds with target molecules, altering their chemical properties and facilitating various reactions.

Biochemical Pathways : The compound influences biochemical pathways by participating in hydrolysis, condensation, and substitution reactions. Hydrolysis leads to the formation of silanols, which can further condense to form siloxane bonds.

Pharmacokinetics : Due to its solubility in organic solvents, this compound can be effectively utilized in drug delivery systems. Its pharmacokinetic profile indicates stability under physiological conditions but requires careful handling due to its reactivity with moisture.

Surface Modification

One of the significant biological applications of this compound is in the modification of surfaces for biological assays. Its ability to form covalent bonds with various substrates makes it valuable for creating functionalized surfaces that can interact with biomolecules, enhancing assay sensitivity and specificity.

Drug Delivery Systems

Research has indicated potential uses of this compound in drug delivery systems. Its unique structure allows it to encapsulate therapeutic agents, improving their stability and bioavailability. Studies are ongoing to explore its efficacy in targeting specific tissues or cells.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Case Studies

A notable case study involved the use of this compound in a one-pot tandem reaction that successfully synthesized a biologically relevant benzofuran scaffold. This reaction showcased the compound's ability to facilitate complex organic transformations while maintaining high yields under optimized conditions .

Q & A

Q. What are the established synthetic methodologies for Triethoxy(naphthalen-1-yl)silane?

The compound can be synthesized via direct alkylation of chlorinated naphthalene derivatives with triethoxysilane under anhydrous conditions (60–80°C, inert atmosphere). Alternative routes use Grignard reagents (e.g., naphthyl magnesium chloride) reacting with silicon precursors like triethoxysilane chloride. Catalytic methods employing palladium complexes (e.g., Pd(PPh₃)₄) improve yields by 15–20% compared to non-catalytic approaches. Critical parameters include moisture control to prevent premature hydrolysis of ethoxy groups .

Table 1: Synthesis Method Comparison

| Method | Reactants | Catalyst | Yield (%) |

|---|---|---|---|

| Direct Alkylation | 1-Chloronaphthalene, Si(OEt)₃H | None | 65–70 |

| Grignard Approach | Naphthyl-MgCl, Si(OEt)₃Cl | Pd(PPh₃)₄ | 80–85 |

Q. What analytical techniques confirm the structural integrity of this compound?

- NMR Spectroscopy : ¹H NMR identifies ethoxy protons (δ 1.22 ppm, triplet) and naphthalene aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR confirms silicon-bound oxygen (δ 58.5 ppm).

- FTIR : Si-O-C stretching vibrations (1080–1120 cm⁻¹) and naphthalene C-H bending (750–800 cm⁻¹).

- Mass Spectrometry : HRMS validates molecular weight (e.g., calculated [M+H]⁺ = 298.15, observed ±0.005 Da). GC-MS detects silanol impurities (<2% threshold) .

Q. What safety protocols are essential for handling this compound?

Mandatory PPE includes nitrile gloves, chemical goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation. Neutralize waste with ethanol/water (1:1 v/v) before disposal as halogenated waste. Spills require immediate adsorption (vermiculite) and deactivation with ethanol .

Advanced Research Questions

Q. How does the naphthalene moiety influence reactivity in surface modifications compared to aliphatic silanes?

The aromatic π-system enhances adhesion via π-π interactions with carbon substrates, improving coating durability by 40–60%. However, steric hindrance slows hydrolysis rates, necessitating optimized curing (humidity >60%, 24h). XPS shows 30% higher surface coverage than octyltriethoxysilane under identical conditions .

Q. What strategies resolve contradictions in sol-gel processing efficiency across studies?

Discrepancies arise from water-to-alkoxide ratios (optimal 2:1 mol/mol) and catalyst selection:

Q. How can computational models predict thermal degradation pathways?

DFT (B3LYP/6-311+G(d,p)) identifies Si-O bond cleavage as the primary degradation step (activation energy: 180 kJ/mol). Molecular dynamics simulations reveal:

- Ethoxy group loss (200–300°C)

- Naphthalene graphitization (>400°C) Predictions align with TGA-DSC data within ±5% error .

Table 2: Predicted vs. Experimental Decomposition Data

| Parameter | DFT Prediction | Experimental (TGA) |

|---|---|---|

| Onset Temp (°C) | 218 | 225 ± 3 |

| Peak 1 Temp (°C) | 275 | 268 |

| Residual Mass (%) | 12.4 | 11.8 |

Methodological Challenges and Solutions

Q. What are the limitations in scaling up synthesis, and how can they be mitigated?

Batch inconsistencies arise from incomplete silane precursor conversion. Solutions include:

- Continuous flow reactors : Improve mixing and temperature control.

- In-line FTIR monitoring : Real-time tracking of ethoxy group consumption.

- Purification : Fractional distillation under reduced pressure (0.1 mmHg, 120°C) removes residual silanols .

Q. How do fluorinated analogs inform stability studies of this compound?

Fluorinated silanes (e.g., triethoxy(tridecafluorooctyl)silane) exhibit enhanced hydrolytic stability due to fluorine’s electronegativity. Comparative studies show:

- Half-life in humid air : 48h (fluorinated) vs. 12h (naphthalene derivative).

- Thermal stability : Fluorinated versions degrade at 250°C vs. 225°C for the naphthalene analog. These insights guide stabilization strategies like incorporating electron-withdrawing substituents .

Environmental and Toxicological Considerations

Q. What are the ecological implications of silane hydrolysis byproducts?

Ethanol release during hydrolysis poses minimal risk (LD50 >7,060 mg/kg in rats), but naphthalene derivatives require careful disposal. Biodegradation studies show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.